molecular formula C11H14ClN B11752716 (S)-3-(4-Chlorophenyl)piperidine

(S)-3-(4-Chlorophenyl)piperidine

Cat. No.: B11752716
M. Wt: 195.69 g/mol
InChI Key: GLXKIKPTKUQMAP-SNVBAGLBSA-N
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Description

(S)-3-(4-Chlorophenyl)piperidine is a chiral compound that belongs to the class of piperidines It is characterized by the presence of a chlorophenyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(4-Chlorophenyl)piperidine typically involves the reaction of 4-chlorobenzaldehyde with piperidine under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride to facilitate the reduction of the intermediate imine to the desired piperidine derivative . The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation or continuous flow synthesis. These methods ensure higher yields and purity of the final product, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(4-Chlorophenyl)piperidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield secondary amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted piperidines with various functional groups.

Scientific Research Applications

(S)-3-(4-Chlorophenyl)piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its role in the development of new drugs for neurological disorders.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-3-(4-Chlorophenyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors in the brain, affecting signal transmission and potentially offering therapeutic benefits for neurological conditions .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)piperidine: A structurally similar compound with a hydroxyl group instead of a chiral center.

    4-(4-Chlorophenyl)piperidin-4-ol: Another related compound with a hydroxyl group on the piperidine ring.

Uniqueness

(S)-3-(4-Chlorophenyl)piperidine is unique due to its chiral nature, which can result in different biological activities compared to its achiral counterparts. The presence of the chiral center allows for the possibility of enantioselective interactions with biological targets, making it a valuable compound for research in stereochemistry and drug development.

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

(3S)-3-(4-chlorophenyl)piperidine

InChI

InChI=1S/C11H14ClN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8H2/t10-/m1/s1

InChI Key

GLXKIKPTKUQMAP-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@H](CNC1)C2=CC=C(C=C2)Cl

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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